molecular formula C10H2Cl6 B008737 1,2,3,5,7,8-Hexachloronaphthalene CAS No. 103426-94-4

1,2,3,5,7,8-Hexachloronaphthalene

Cat. No. B008737
M. Wt: 334.8 g/mol
InChI Key: JPQLLIUTUFJWMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexachloronaphthalenes, including 1,2,3,5,7,8-Hexachloronaphthalene, often involves the reduction of higher chlorinated naphthalenes or specific chlorination of naphthalene derivatives. For example, 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene were obtained from the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride (Haglund & Bergman, 1989).

Molecular Structure Analysis

The molecular structure of chloronaphthalenes, including hexachloronaphthalenes, is determined by their chlorine substitution pattern, which significantly affects their physical and chemical properties. X-ray crystallographic analysis and spectral studies, such as NMR, provide detailed insights into their structural conformation. The molecular diversity of naphthalene derivatives, including diamino naphthalenes, plays a crucial role in their reactivity and interaction with other chemical entities (Ziarani, Mohajer, & Mali, 2020).

Chemical Reactions and Properties

Hexachloronaphthalenes undergo various chemical reactions, including substitution and addition reactions, influenced by their chlorination pattern. Their reactivity with organothiolates, for example, showcases their ability to form new compounds with diverse chemical functionalities (Knieß & Mayer, 1994). The synthesis and characterization of related compounds provide insights into their chemical behavior and potential applications.

Physical Properties Analysis

The physical properties of hexachloronaphthalenes, including melting point, solubility, and volatility, are influenced by their molecular structure. The presence of chlorine atoms significantly impacts these properties, making them persistent in the environment and capable of bioaccumulation. Analytical techniques like gas chromatography are essential for isolating and identifying hexachloronaphthalene isomers, further contributing to our understanding of their physical behavior (Imagawa & Yamashita, 1997).

Scientific Research Applications

  • Enzyme Induction : 1,2,3,4,5,6,7-Hexachloronaphthalene induces hepatic microsomal drug-metabolizing enzymes, with a more potent effect observed in the fully substituted congener (Campbell et al., 1983).

  • Synthesis and Chemical Properties : The compound's synthesis and chemical properties are valuable in scientific research, especially in relation to its variants like 1,2,3,5,6,7-Hexachloronaphthalene (Haglund & Bergman, 1989).

  • Bioaccumulation : 1,2,3,5,6,7-hexachloronaphthalene is known for its strong bioaccumulation, particularly in the livers of rats, where it can be found in concentrations up to 140 times higher than in adipose tissue (Asplund et al., 1986).

  • Hematological and Hepatotoxicity Effects : Exposure to hexachloronaphthalene in rats has been shown to disrupt heme biosynthesis, cause hematological disturbances, and lead to hepatotoxicity (Klimczak et al., 2018).

  • Selective Retention in Liver : The compound is selectively retained in the liver of rats and has been detected in environmental samples, such as cod liver and guillemot egg (Asplund et al., 1994).

  • Prenatal Exposure Effects : Prenatal exposure leads to significant systemic accumulation in the maternal liver, fat tissue, reproductive and nervous system, and notably in the fetal brain (Stragierowicz et al., 2018).

  • Endocrine and Estrous Cyclicity Disorders : It may cause endocrine and estrous cyclicity disorders, potentially affecting female fecundity (Stragierowicz et al., 2018).

  • Gas Chromatographic Isolation : This compound can be isolated using gas chromatography for the quantification of individual hexachloronaphthalene isomers (Imagawa & Yamashita, 1997).

properties

IUPAC Name

1,2,3,5,7,8-hexachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLLIUTUFJWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145833
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,7,8-Hexachloronaphthalene

CAS RN

103426-94-4
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
28
Citations
C Yin, S Liu, X Wang, D Chen… - Journal of the Chinese …, 2003 - Wiley Online Library
Molecular structures of polychlorinated naphthalenes were numerically described with a simple but efficient encoding method. Correspondingly a set of structural parameters were …
Number of citations: 2 onlinelibrary.wiley.com
J Olivero-Verbel, R Vivas-Reyes… - Journal of Molecular …, 2004 - Elsevier
Polychlorinated naphthalenes (PCNs) are planar compounds with molecular structure similar to dioxins. PCNs induce different biochemical changes by activating cellular aryl …
Number of citations: 30 www.sciencedirect.com
G Suzuki, C Michinaka, H Matsukami, Y Noma… - Chemosphere, 2020 - Elsevier
Here, we characterized the dioxin-like activities of 42 polychlorinated naphthalenes (PCNs) and 6 technical Halowax formulations by using the DR-CALUX (dioxin-responsive …
Number of citations: 26 www.sciencedirect.com
J Olivero, K Kannan - Journal of Chromatography A, 1999 - Elsevier
A quantitative structure–retention relationship (QSRR) model has been developed for the gas chromatographic relative retention indices (RRis) of 62 polychlorinated naphthalene (PCN…
Number of citations: 51 www.sciencedirect.com
YD Lei, F Wania, WY Shiu - Journal of Chemical & Engineering …, 1999 - ACS Publications
The vapor pressures of the supercooled liquid P L for 17 polychlorinated naphthalene congeners were determined as a function of temperature with a gas chromatographic retention …
Number of citations: 93 pubs.acs.org
T Takasuga, T Inoue, E Ohi, K Senthil Kumar - Archives of environmental …, 2004 - Springer
Mono- through octachlorinated naphthalenes (PCNs) were measured in start-up, steady operation, and shutdown of machinery operation flue gas and fly ash generated during different …
Number of citations: 78 link.springer.com
P Waz, D Bielinska-Waz - MATCH Communications in …, 2013 - match.pmf.kg.ac.rs
Frequencies and intensities of molecular spectra are used to construct a new kind of molecular descriptors. In this work two kinds of descriptors have been defined: one is a linear …
Number of citations: 10 match.pmf.kg.ac.rs
D Wang, X Xu, S Chu, D Zhang - Chemosphere, 2003 - Elsevier
Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) released from combustion of polyvinylchloride (PVC) at different furnace temperatures were investigated. A laboratory-scale …
Number of citations: 67 www.sciencedirect.com
Y Zhou, SPJ van Leeuwen, M Knobloch, C Dirks… - Toxicology in Vitro, 2021 - Elsevier
Chlorinated paraffins (CPs) are produced at more than one million tons per year. Technical CPs mixtures may contain impurities, which end up in consumer products. In the present …
Number of citations: 3 www.sciencedirect.com
GJ McIntosh, DK Russell - The Journal of Physical Chemistry A, 2014 - ACS Publications
The dominant formation mechanisms of chlorinated phenylacetylenes, naphthalenes, and phenylvinylacetylenes in relatively low pressure and temperature (∼40 Torr and 1000 K) …
Number of citations: 14 pubs.acs.org

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